molecular formula C8H20Cl2N2 B1486105 N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride CAS No. 2204962-27-4

N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride

Cat. No.: B1486105
CAS No.: 2204962-27-4
M. Wt: 215.16 g/mol
InChI Key: JPOGPWKWHAOPSV-UHFFFAOYSA-N
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Description

N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methyl-3-pyrrolidinylmethanamine with formaldehyde and dimethylamine under acidic conditions. The reaction typically involves heating the reactants in a solvent such as methanol or ethanol to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in chemistry for the synthesis of complex organic molecules, in biology for studying enzyme inhibitors, and in medicine for developing new therapeutic agents. Additionally, it finds applications in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride is similar to other pyrrolidine derivatives, such as N,N-Dimethyl(2-pyrrolidinyl)methanamine. it is unique in its structural features and chemical properties, which make it suitable for specific applications. Other similar compounds include:

  • N,N-Dimethyl(2-pyrrolidinyl)methanamine

  • N-Methylpyrrolidine

  • 3-Methyl-3-pyrrolidinylmethanamine

Properties

IUPAC Name

N,N-dimethyl-1-(3-methylpyrrolidin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(7-10(2)3)4-5-9-6-8;;/h9H,4-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOGPWKWHAOPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride
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N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride
Reactant of Route 3
N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride
Reactant of Route 4
N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride
Reactant of Route 5
N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride
Reactant of Route 6
N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride

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